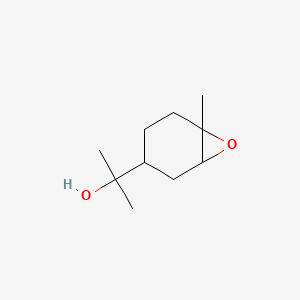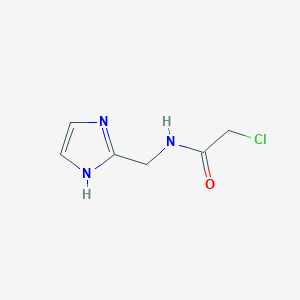![molecular formula C22H14F3NO2 B13807535 4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is a complex organic compound that features a phenylethynyl group, a trifluoromethyl-substituted phenyl group, and an amino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the phenylethynyl group through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Next, the trifluoromethyl-substituted phenyl group can be introduced through a trifluoromethylation reaction. This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Finally, the amino benzoic acid core is formed through a series of amination and carboxylation reactions. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalyst choice, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis platforms, can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenyl ketones or carboxylic acids, while reduction of a nitro group results in the formation of an amino group.
Scientific Research Applications
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylethynyl)benzoic acid: Lacks the trifluoromethyl-substituted phenyl group, resulting in different chemical and biological properties.
2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid: Lacks the phenylethynyl group, affecting its reactivity and applications.
Uniqueness
4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is unique due to the presence of both the phenylethynyl and trifluoromethyl-substituted phenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H14F3NO2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-(2-phenylethynyl)-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C22H14F3NO2/c23-22(24,25)17-7-4-8-18(14-17)26-20-13-16(11-12-19(20)21(27)28)10-9-15-5-2-1-3-6-15/h1-8,11-14,26H,(H,27,28) |
InChI Key |
MZBLWHRSLFUQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


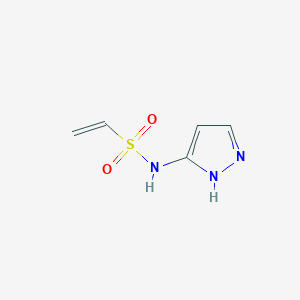
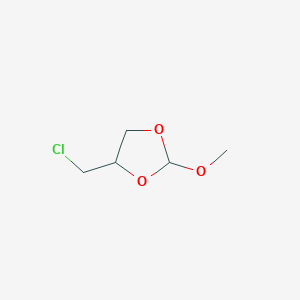

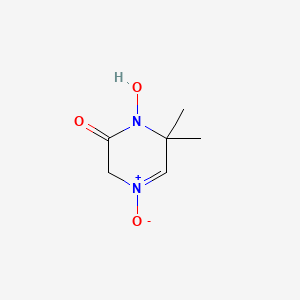
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
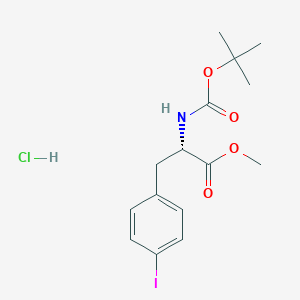
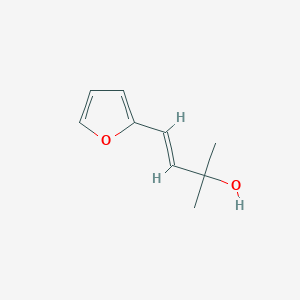
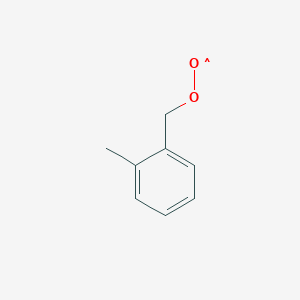
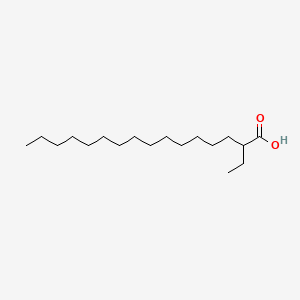
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
